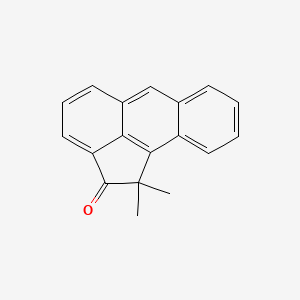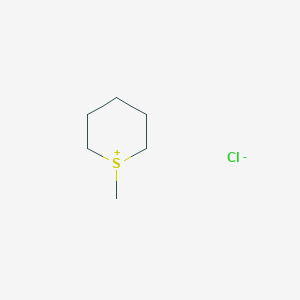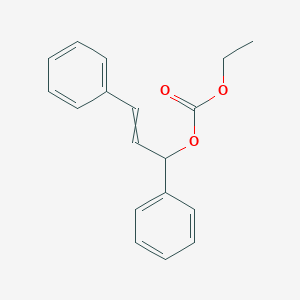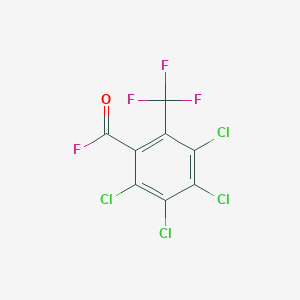
2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride is a chemical compound with the molecular formula C8Cl4F3O It is an aromatic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to a benzoyl fluoride core
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride typically involves multiple steps, including chlorination, fluorination, and other chemical transformations. One common method involves the chlorination of 4-trifluoromethyl-benzoyl fluoride, followed by further reactions to introduce the chlorine atoms at specific positions on the benzene ring . The process may also include hydrolysis, decarboxylation, and saponification steps to achieve the desired product .
Chemical Reactions Analysis
2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Hydrolysis: The acyl halide group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) on the benzene ring influence the compound’s reactivity and interactions with other molecules. These interactions can affect enzymatic activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
2,3,4,5-Tetrachloro-6-(trifluoromethyl)benzoyl fluoride can be compared with other similar compounds, such as:
2,3,5,6-Tetrachloro-4-trifluoromethyl-benzoyl chloride: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
2,3,5,6-Tetrafluoro-4-trifluoromethyl-benzoyl fluoride: Another related compound with fluorine atoms instead of chlorine, used in similar chemical processes.
These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
114566-70-0 |
|---|---|
Molecular Formula |
C8Cl4F4O |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(trifluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8Cl4F4O/c9-3-1(7(13)17)2(8(14,15)16)4(10)6(12)5(3)11 |
InChI Key |
DWWRYDKWLHFOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(F)(F)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



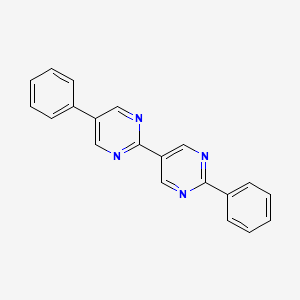
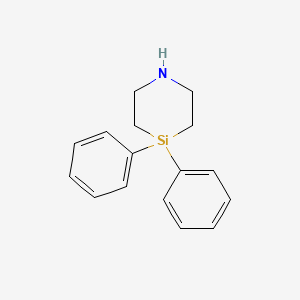
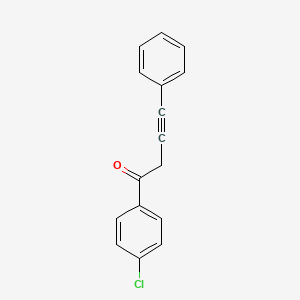

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
